molecular formula C13H16N2OS B1415689 1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105189-06-7

1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No. B1415689
M. Wt: 248.35 g/mol
InChI Key: UPDJCKRWRZDJNI-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known by its chemical structure C13H16N2OS, is a heterocyclic compound. It contains an imidazole ring with a thiol (sulfur) group and a substituted phenyl group. The compound’s systematic name provides insights into its molecular composition.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of the synthetic approach:



  • Imidazole Formation : Start with an appropriate precursor (such as 2-methylimidazole) and react it with 2-methoxyethanol to form the imidazole ring.

  • Thiol Group Introduction : Introduce the thiol group (SH) by reacting the imidazole intermediate with a suitable thiolating agent (e.g., Lawesson’s reagent).

  • Aryl Substitution : Finally, substitute the phenyl group at the 5-position of the imidazole ring using a Friedel-Crafts reaction or other suitable methods.



Molecular Structure Analysis

The compound’s molecular structure consists of:



  • An imidazole ring (a five-membered heterocycle containing two nitrogen atoms).

  • A thiol group (-SH) attached to one of the nitrogen atoms.

  • A 4-methylphenyl group (substituted at the 5-position of the imidazole ring).

  • A 2-methoxyethyl group (attached to the other nitrogen atom).



Chemical Reactions Analysis

1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can participate in various reactions:



  • Oxidation : The thiol group can be oxidized to a disulfide.

  • Substitution Reactions : The phenyl group can undergo substitution reactions.

  • Coordination Chemistry : The sulfur atom can coordinate with metal ions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can be experimentally determined.

  • Solubility : It may dissolve in organic solvents due to its nonpolar and polar functional groups.

  • Stability : Consider stability under various conditions (e.g., light, temperature, and pH).


Scientific Research Applications

Corrosion Inhibition

1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol and related imidazole derivatives have shown promising applications in the field of corrosion inhibition. For example, imidazole derivatives with substitutions have been used to protect mild steel in acidic environments, demonstrating their ability to form protective layers on metal surfaces. This is evidenced by increased charge transfer resistance and confirmed by SEM micrographs, indicating the formation of a protective layer. These inhibitors show mixed-type behavior and adhere to the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms on the metal surface (Ammal, Prajila, & Joseph, 2018).

Biological and Pharmaceutical Significance

Imidazole rings, due to their ionizable nature and aromaticity, play a crucial role in improving the pharmacokinetic characteristics of molecules. This includes optimizing solubility and bioavailability, which are essential parameters in drug development. Imidazole-containing compounds are synthesized through various methods and are recognized for their extensive biological activities, including antimicrobial and anticancer properties (Ramanathan, 2017).

Molecular and Surface Studies

Further studies on imidazole derivatives, such as the investigation of OH, NH2, and OCH3 groups' effects on corrosion inhibition efficacy, reveal their significant potential in protecting metals in acidic solutions. The synthesis method involving microwave irradiation highlights the advantages of safe reaction profiles, broad substrate scope, and excellent yields, among others. These derivatives show high corrosion inhibition efficiency, especially those with hydroxyl groups, and their adsorption follows the Langmuir model, indicating a mixed type of adsorption. Surface morphology studies using techniques like SEM and XPS provide insights into the protective mechanisms of these compounds (Prashanth et al., 2021).

Thermodynamic and Electrochemical Properties

The study of thermodynamic and electrochemical properties of imidazole-2-thiols provides valuable information on their oxidation and reduction potentials, as well as the effects of substituents on these properties. Determination of pKa values and thermodynamic parameters like enthalpy and entropy changes offers a deeper understanding of the behavior of these compounds in various conditions (Po et al., 1991).

Safety And Hazards


  • Toxicity : Assess the compound’s toxicity based on its structure and potential interactions.

  • Handling Precautions : Use appropriate protective gear when handling.

  • Environmental Impact : Consider its environmental persistence and effects.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as a drug or bioactive compound.

  • Synthetic Applications : Explore its utility in organic synthesis.

  • Structural Modifications : Design derivatives for improved properties.


Remember that this analysis is based on general knowledge, and specific studies on this compound may provide more detailed insights. For a thorough review, consult relevant scientific literature123.


properties

IUPAC Name

3-(2-methoxyethyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-10-3-5-11(6-4-10)12-9-14-13(17)15(12)7-8-16-2/h3-6,9H,7-8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDJCKRWRZDJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151322
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

CAS RN

1105189-06-7
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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